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Compound of Interest

Compound Name:
3,4-Difluoro U-49900

hydrochloride

Cat. No.: B15616638 Get Quote

An In-depth Technical Guide on 3,4-Difluoro U-49900

Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro U-49900, a novel

synthetic opioid of the "utopioid" class.[1][2] This document is intended for researchers,

scientists, and drug development professionals, and outlines the chemical properties,

pharmacology, and analytical methodologies related to this compound. Due to the limited

availability of specific data for 3,4-Difluoro U-49900, information from its close structural

analogs, U-49900 and U-47700, is included to provide a broader context.

Chemical Properties
3,4-Difluoro U-49900 is an analytical reference standard, categorized as a utopioid.[1] It is the

3,4-difluoro substituted analog of U-49900. The chemical and physical properties are

summarized in the table below.
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Property Value

IUPAC Name
trans-3,4-difluoro-N-2-(diethylamino)cyclohexyl)-

N-methylbenzamide, monohydrochloride[1][3]

CAS Number 2743078-88-6[1]

Molecular Formula C₁₈H₂₆F₂N₂O • HCl[1][3]

Formula Weight 360.9 g/mol [1]

Purity ≥98%[1]

Formulation A crystalline solid[1]

Solubility
DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20

mg/ml, PBS (pH 7.2): 1 mg/ml[1]

Storage Temperature -20°C[1][3]

Stability ≥ 5 years[1]

Pharmacology
3,4-Difluoro U-49900 belongs to the utopioid class of synthetic opioids, which were first

developed by the Upjohn company in the 1970s.[2] While many compounds in this class are

selective kappa-opioid receptor agonists, some, like U-47700, are potent µ-opioid receptor

agonists.[2] U-49900 is a structural analog of U-47700, and it is presumed that 3,4-Difluoro U-

49900 also acts as a µ-opioid receptor agonist.[4][5]

The parent compound, U-47700, is a potent µ-opioid receptor agonist.[6] Studies on analogs of

U-47700 have shown that substituents on the benzoyl ring can significantly affect potency.[6]

For instance, 3,4-dichlorobenzoyl substituents were found to be the most potent in a series of

U-47700 analogs.[6] The pharmacological profile of 3,4-Difluoro U-49900 has not been

extensively characterized in published literature.

Anecdotal reports on the non-fluorinated parent compound, U-49900, suggest it may have little

to no euphoric or analgesic effects even at high doses, unlike U-47700.[4][7]

Signaling Pathway
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As a presumed µ-opioid receptor agonist, 3,4-Difluoro U-49900 is expected to activate the Gαi

signaling pathway upon binding to the µ-opioid receptor (MOR). This activation leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.[8] This is a common mechanism of action for opioid

analgesics. Furthermore, activation of the µ-opioid receptor can also induce its internalization.

[8]
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Caption: Presumed signaling pathway of 3,4-Difluoro U-49900 via the µ-opioid receptor.

Experimental Protocols
Analytical Identification
While specific experimental protocols for 3,4-Difluoro U-49900 are not detailed in the provided

search results, the analytical identification of structurally similar compounds like 3,4-Difluoro-U-

47700 has been described.[9] These methods typically involve gas chromatography-mass

spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry

(LC-QTOF-MS).[9]

Sample Preparation: A typical sample preparation for analysis would involve dissolving the

solid material in a suitable solvent like methanol.[9] For LC-MS analysis, further dilution in the

mobile phase may be required.[9]

GC-MS Parameters (based on 3,4-Difluoro-U-47700 analysis):

Instrument: Agilent 5975 Series GC/MSD System or similar.[9]
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Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[9]

Carrier Gas: Helium.[9]

Injection: Splitless injection at an injection port temperature of approximately 265 °C.[9]

Mass Scan Range: 40-550 m/z.[9]

LC-QTOF-MS Parameters (based on 3,4-Difluoro-U-47700 analysis):

Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or similar.[9]

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[9]

Mobile Phase: A gradient of ammonium formate (10 mM, pH 3.0) and an organic solvent.[9]

TOF MS Scan Range: 100-510 Da.[9]
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Caption: A general workflow for the analytical identification of novel synthetic opioids.

Synthesis
Detailed protocols for the synthesis of 3,4-Difluoro U-49900 are not available in the public

domain based on the provided search results. The synthesis would likely involve the coupling
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of a 3,4-difluorobenzoyl chloride with the appropriate trans-N-methyl-N-diethyl-1,2-

cyclohexanediamine precursor.

Metabolism
Specific metabolism studies on 3,4-Difluoro U-49900 have not been reported. However, studies

on the metabolism of U-49900 using human liver microsomes have identified several

metabolites.[4][5] The primary metabolite was found to be N-Desethyl-U-49900.[4][5] In a

human urine specimen, the most abundant metabolite was N,N-didesethyl-N-desmethyl-U-

49900.[4][5] It is plausible that 3,4-Difluoro U-49900 undergoes similar metabolic

transformations. Notably, similarities in the metabolic pathways of U-47700 and U-49900 have

been identified, which can result in common metabolites and isomeric species, a crucial

consideration in forensic analysis.[4][5]

Discussion and Conclusion
3,4-Difluoro U-49900 is a novel synthetic opioid that has emerged as a research chemical.[1]

Its chemical properties are well-defined, but there is a significant lack of pharmacological and

toxicological data in the scientific literature. Based on its structural similarity to U-49900 and U-

47700, it is presumed to be a µ-opioid receptor agonist. However, the anecdotal evidence of

reduced efficacy for U-49900 suggests that the pharmacological profile of its difluoro analog

may also differ significantly from that of U-47700.[4][7]

The analytical methods for the detection of related compounds are established and can likely

be adapted for 3,4-Difluoro U-49900. Further research is needed to fully characterize the

pharmacological effects, receptor binding affinity, potency, and metabolic fate of this compound

to understand its potential clinical utility and abuse liability. The information presented in this

guide, drawn from available data and knowledge of related compounds, serves as a

foundational resource for professionals in the fields of forensic science, toxicology, and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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